molecular formula C13H8ClN3O B5618436 4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5618436
M. Wt: 257.67 g/mol
InChI Key: ZNSPXHRNZLDLKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multi-step chemical reactions, starting from specific carboxylic acids, amides, or acyl chlorides, leading to the formation of the oxadiazole ring through cyclization processes. For instance, compounds with similar structures have been synthesized by reacting specific carboxylic acids with hydrazides or amidoximes, followed by cyclization to form the 1,3,4-oxadiazole ring (Ge et al., 2014), (Şahin et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as IR, NMR, HRMS, and single-crystal X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its crystalline form, providing insights into its chemical reactivity and properties (Ge et al., 2014), (Şahin et al., 2012).

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole moiety participate in various chemical reactions that modify the core structure or append functional groups, influencing their chemical properties. These reactions include nucleophilic substitutions, electrophilic additions, and cyclization reactions that can lead to the formation of complex heterocyclic systems (Ge et al., 2014).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystallinity, are closely related to their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in materials science (Ge et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by the oxadiazole ring and the substituents attached to it. Studies have shown that these compounds exhibit varied chemical behaviors based on the nature of the substituents, which can affect their potential applications (Ge et al., 2014).

Future Directions

While specific future directions for “4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine” are not mentioned, oxadiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . They have the potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-(3-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPXHRNZLDLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

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